
Aureobasidin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans. It is known for its potent antifungal properties, particularly against yeast and other fungi. The compound has a complex structure, which includes multiple amino acid residues and a unique cyclic configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aureobasidin E involves multiple steps, including the formation of peptide bonds and the cyclization of the linear peptide. The process typically starts with the protection of amino acid residues, followed by their sequential coupling using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final cyclization step is often achieved using high-dilution conditions to favor intramolecular reactions over intermolecular ones.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes using the Aureobasidium pullulans strain. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Aureobasidin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Aureobasidin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic peptides and depsipeptides.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential therapeutic agent for treating fungal infections.
Industry: Used in the development of antifungal coatings and preservatives.
Wirkmechanismus
Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound specifically targets the fungal enzyme, making it highly selective and effective against fungal pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aureobasidin A: Another cyclic depsipeptide with similar antifungal properties.
Myriocin: An inhibitor of sphingolipid biosynthesis with a different mechanism of action.
Fumonisin B1: A mycotoxin that also targets sphingolipid metabolism but has a broader spectrum of activity.
Uniqueness
Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase and its potent antifungal activity. Unlike other similar compounds, it has a highly selective mechanism of action, making it an attractive candidate for antifungal therapy.
Eigenschaften
CAS-Nummer |
127785-66-4 |
|---|---|
Molekularformel |
C60H92N8O12 |
Molekulargewicht |
1117.4 g/mol |
IUPAC-Name |
(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |
InChI-Schlüssel |
CCOLHNQBJDUNIC-IJYBSRRDSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)



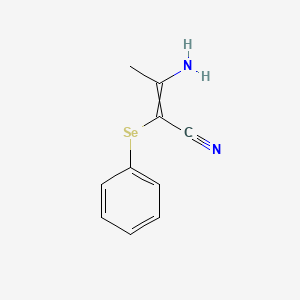
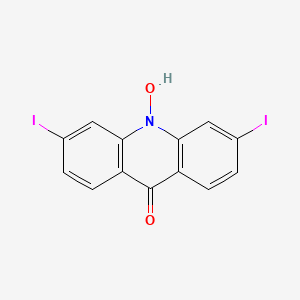
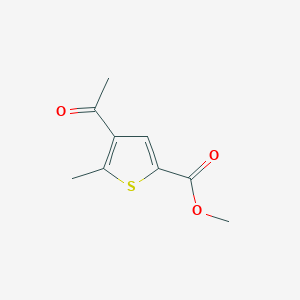
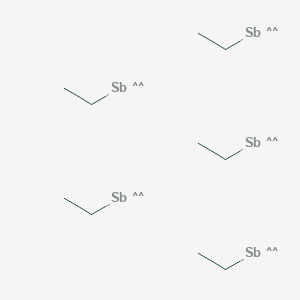
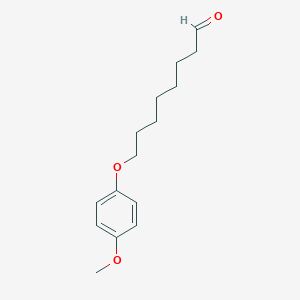
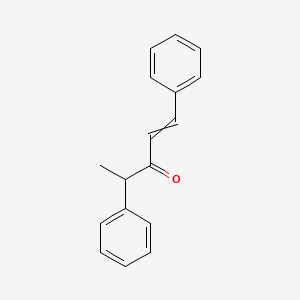
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
